molecular formula C22H29ClN3O9P B8068919 CID 117885113

CID 117885113

Cat. No.: B8068919
M. Wt: 545.9 g/mol
InChI Key: SFPFZQKYPOWCSI-IQWMDFIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir impurity K is a byproduct formed during the synthesis of Sofosbuvir, an antiviral medication used to treat hepatitis C. Sofosbuvir impurity K is a critical compound in the quality control and assurance processes of Sofosbuvir production, ensuring the purity and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir impurity K involves multiple steps, including the protection and deprotection of hydroxyl groups. The process begins with the grafting of a terminal hydroxyl group of the first compound with a protective group to obtain the first intermediate. This is followed by the grafting of a second protective group on the cyclic hydroxyl of the first intermediate to obtain the second intermediate. The first protective group is then removed to obtain the third intermediate, which is further modified by grafting a third protective group on the terminal hydroxyl. Finally, the third protective group is removed to obtain Sofosbuvir impurity K .

Industrial Production Methods: The industrial production of Sofosbuvir impurity K follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the impurity produced.

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir impurity K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the structural modification and analysis of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include various derivatives of Sofosbuvir impurity K, which are analyzed for their structural and functional properties .

Scientific Research Applications

Sofosbuvir impurity K has several scientific research applications:

Mechanism of Action

The mechanism of action of Sofosbuvir impurity K is closely related to its parent compound, Sofosbuvir. Sofosbuvir is a nucleotide analog inhibitor that specifically inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase. Sofosbuvir impurity K, being a structural analog, may interact with similar molecular targets, although its exact mechanism of action may vary. The pathways involved include the inhibition of viral RNA synthesis, leading to the suppression of viral replication .

Comparison with Similar Compounds

    PSI-6130: A cytidine nucleoside analog and potent inhibitor of hepatitis C virus replication.

    PSI-6206: A uridine metabolite with potent inhibitory activity against the hepatitis C virus NS5B polymerase.

    PSI-7851: A phosphoramidate prodrug of the uridine monophosphate metabolite, similar to Sofosbuvir.

Uniqueness: Sofosbuvir impurity K is unique due to its specific formation during the synthesis of Sofosbuvir. Its structural characteristics and formation pathways distinguish it from other similar compounds. The presence of specific protective groups and intermediates in its synthesis route also contributes to its uniqueness .

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-IQWMDFIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.